molecular formula C8H15NO B13511594 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine

Cat. No.: B13511594
M. Wt: 141.21 g/mol
InChI Key: VMEZWHAEQCFDKW-UHFFFAOYSA-N
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Description

2-(2-Oxabicyclo[311]heptan-1-yl)ethanamine is a bicyclic amine compound that features a unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of oxabicyclo[3.1.1]heptane derivatives, which are reacted with ethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxabicyclo[3.1.1]heptan-1-yl)methanamine: A similar compound with a slightly different structure.

    3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): Another bicyclic compound with different functional groups.

    7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl): A related compound with a different bicyclic structure.

Uniqueness

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-oxabicyclo[3.1.1]heptan-1-yl)ethanamine

InChI

InChI=1S/C8H15NO/c9-3-2-8-5-7(6-8)1-4-10-8/h7H,1-6,9H2

InChI Key

VMEZWHAEQCFDKW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1C2)CCN

Origin of Product

United States

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